N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide
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Overview
Description
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a complex chemical compound with a unique structure that makes it suitable for various scientific research applications. This compound is known for its versatility and potential in drug development and catalyst synthesis.
Preparation Methods
The synthesis of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of other complex compounds and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide stands out due to its unique structure and reactivity. Similar compounds include:
- 3-chloro-N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)benzenesulfonamide
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h4-6,8-13H,1-3,7,14-15H2,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWDDKCEKZIXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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